molecular formula C16H20O4 B14083240 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 101429-87-2

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B14083240
CAS No.: 101429-87-2
M. Wt: 276.33 g/mol
InChI Key: WITNXSGLLFVELE-UHFFFAOYSA-N
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Description

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a 3-methylbut-2-enyl group and a 3-(3,4-dimethoxyphenyl)prop-2-enoate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde with a suitable compound in an aqueous/ethanolic solution in the presence of potassium hydroxide . The reaction yields the desired product as a yellow crystalline solid with a melting point of 120–122 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s biological activities are influenced by its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-methylbut-2-enyl group and a 3-(3,4-dimethoxyphenyl)prop-2-enoate group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methylbut-2-enyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-12(2)9-10-20-16(17)8-6-13-5-7-14(18-3)15(11-13)19-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITNXSGLLFVELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40761002
Record name 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40761002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101429-87-2
Record name 3-Methylbut-2-en-1-yl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40761002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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